![molecular formula C6H4ClN3 B2786821 6-Chloroimidazo[1,5-a]pyrazine CAS No. 1934648-08-4](/img/structure/B2786821.png)
6-Chloroimidazo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C6H4ClN3 . It has a molecular weight of 153.57 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound involves regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl . These provide Zn- and Mg-intermediates, that after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H4ClN3/c7-6-3-10-4-8-1-5(10)2-9-6/h1-4H .Chemical Reactions Analysis
The chemical reactions involving this compound include regioselective metalations, nucleophilic additions at position 8, and selective Negishi cross-couplings .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 153.57 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Development of Industrial Processes
The compound 6-Chloroimidazo[1,5-a]pyrazine is significant due to its role as a scaffold in various drugs. The synthesis of 3-Aminoimidazo[1,2-a]pyrazines, a related compound, has been achieved through a Groebke–Blackburn–Bienaymé cyclisation, which is a multicomponent reaction. This process has been scaled up to produce these compounds efficiently and with high purity, showing the importance of this scaffold in industrial processes (Baenziger, Durantie, & Mathes, 2017).
Chemical Synthesis and Characterization
The synthesis of 6-Arylsubstituted Pyrazolo[1,5-a]Pyrimidines, closely related to this compound, involves multiple steps including acetylation, condensation, and cyclization. These synthesized compounds are characterized by IR and 1HNMR, highlighting the intricate chemistry involved in manipulating this class of compounds (Xu Li-feng, 2011).
Optimization of Synthesis Conditions
The synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a derivative of this compound, has been optimized. The effects of solvent and base on the cyclization reaction are examined to obtain the optimum reaction conditions, indicating the critical nature of fine-tuning reaction parameters for successful synthesis (Teng Da-wei, 2012).
Biological and Medicinal Applications
Biological and Medicinal Activities
Imidazo[1,2-a]pyrazine, related to this compound, serves as a versatile scaffold in drug development. A review article compiled the progress in synthetic methods and illustrated its reactivity and multifarious biological activity, emphasizing the significance of this scaffold in medicinal chemistry (Richa Goel et al., 2015).
Antimicrobial and Anticancer Agents
Novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds exhibit remarkable activities against various pathogenic strains of bacteria and fungi, as well as promising anticancer action against colon and breast cancer cells, highlighting the potential therapeutic applications of these compounds (R. Zaki et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
6-Chloroimidazo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound . Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the compound can undergo regioselective metalations using tmp-bases . This process provides Zn- and Mg-intermediates, which after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .
Biochemical Pathways
Derivatives of pyrrolopyrazine, a similar structure, have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Pharmacokinetics
N-heterocycles, a class of compounds to which this compound belongs, are known to possess favorable pharmacokinetics .
Result of Action
It is known that the compound can be functionalized to create more complex and multifunctionalized derivatives .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Eigenschaften
IUPAC Name |
6-chloroimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-10-4-8-1-5(10)2-9-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKYSYHGKDOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=CN2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1934648-08-4 |
Source
|
Record name | 6-chloroimidazo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.